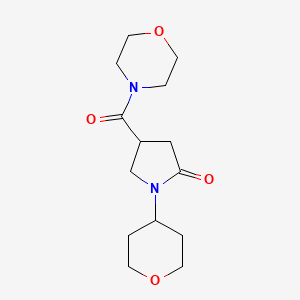
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological implications, and relevant research findings.
Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1421458-29-8
This compound features a morpholine ring, a pyrrolidinone moiety, and a tetrahydro-pyran substituent, which contribute to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.37 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DCM |
Research indicates that compounds similar to This compound may interact with various receptors, including G protein-coupled receptors (GPCRs) and cannabinoid receptors. For instance, derivatives of tetrahydro-pyran compounds have shown significant binding affinities for CB1 receptors, which are implicated in various physiological processes such as pain modulation and appetite regulation .
Pharmacological Studies
- CB1 Receptor Affinity : Studies have reported that certain derivatives exhibit high affinity for CB1 receptors, with Ki values indicating potent binding. For example, a related compound showed Ki values as low as 15.7 nM for CB1 receptors .
- Antinociceptive Effects : In vivo studies suggest that some tetrahydro-pyran derivatives possess antinociceptive properties, potentially providing therapeutic benefits in pain management .
- Neuroprotective Properties : The compound's structural features may confer neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .
Study 1: Antinociceptive Activity
A study investigating the antinociceptive effects of a related tetrahydro-pyran derivative demonstrated significant pain relief in animal models. The mechanism was attributed to the modulation of CB1 receptor activity, highlighting the potential therapeutic applications of this class of compounds.
Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death through antioxidant mechanisms, suggesting their utility in treating conditions like Alzheimer's disease.
Propriétés
IUPAC Name |
4-(morpholine-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-13-9-11(14(18)15-3-7-20-8-4-15)10-16(13)12-1-5-19-6-2-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIOXJLVQEMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













